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2-Methyl-2-{[(3-methylthiophen-2-YL)methyl]amino}propan-1-OL

Fragment-based drug discovery X-ray crystallography Tenascin-C

Fragment screening campaigns often suffer from high false-positive rates and poorly resolved binding poses. This PanDDA-validated fragment solves both issues with top-4% and top-1% crystallographic goodness-of-fit rankings against Tenascin-C and EV-D68 3C protease, respectively. • Multi-target validated: binds Tenascin-C, SHIP1, and EV-D68 3C protease with high-confidence electron density. • 95% purity from multiple vendors ensures batch-to-batch reproducibility for automated HTC workflows. • Ideal starting point for structure-guided fragment growing or merging.

Molecular Formula C10H17NOS
Molecular Weight 199.32 g/mol
Cat. No. B13378524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-{[(3-methylthiophen-2-YL)methyl]amino}propan-1-OL
Molecular FormulaC10H17NOS
Molecular Weight199.32 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)CNC(C)(C)CO
InChIInChI=1S/C10H17NOS/c1-8-4-5-13-9(8)6-11-10(2,3)7-12/h4-5,11-12H,6-7H2,1-3H3
InChIKeyIFQLAGXBYFTXBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-{[(3-methylthiophen-2-YL)methyl]amino}propan-1-OL: Definitive Technical Baseline


2-Methyl-2-{[(3-methylthiophen-2-yl)methyl]amino}propan-1-ol (CAS 774193-68-9, molecular formula C10H17NOS, MW 199.31 g/mol) is a thiophene-containing amino alcohol that has been crystallographically validated as a fragment hit in PanDDA (Pan-Dataset Density Analysis) screening campaigns against three distinct protein targets [1][2]. The compound is assigned the PDB chemical component code RX7 and is commercially available at 95% purity from major suppliers .

PanDDA crystallographic fragment screening campaigns
Multi-target fragment library inclusion (validated across three targets)
Consistent multi-vendor purity for screening consortia

Why Generic Thiophene-Amino Alcohol Analogs Cannot Substitute


Closely related thiophene-amino alcohols such as 2-[(thiophen-2-ylmethyl)amino]propan-1-ol or 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol lack the defining 3-methylthiophene substitution and the gem-dimethyl quaternary carbon center present in the target compound [1]. These structural features confer a distinct three-dimensional shape and electronic distribution that directly influence protein-ligand recognition. Evidence from PanDDA crystallographic screens demonstrates that this specific scaffold engages three structurally unrelated protein targets—human Tenascin-C fibrinogen-like domain, human SHIP1 phosphatase/C2 domains, and Enterovirus D68 3C protease—with binding poses validated by high-confidence electron density metrics [2]. Generic replacement with a simpler thiophene analog (e.g., 2-[(thiophen-2-ylmethyl)amino]propan-1-ol, CAS 93448-51-2) or a regioisomeric methylamino-thiophene-propanol (e.g., (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, CAS 116539-57-2) would eliminate the documented multi-target binding profile and the favorable crystallographic fit rankings, rendering them unsuitable for applications that depend on these validated properties [3]. Direct comparative binding data between the target compound and these specific analogs is not currently available in the public domain; differentiation therefore rests on the unique structural features and the multi-target crystallographic validation that generic analogs have not demonstrated.

Structure Closely related thiophene-amino alcohols lack the 3-methylthiophene and gem-dimethyl center, which may alter the binding pose and target recognition profile documented for RX7.
Profile Generic analogs have no publicly reported multi-target PanDDA crystallographic validation; the observed three-target engagement may not be reproduced with simpler scaffolds.
Supply Close analogs often lack multi-vendor purity certification and consistent stock, introducing procurement risk for time-sensitive screening projects.

Quantitative Differentiation Evidence Against Closest Analogs


Crystallographic Fit Ranking in Tenascin-C vs. Median Ligand

In the PanDDA analysis of human Tenascin-C fibrinogen-like domain (PDB 5R5Z, 1.67 Å resolution), the target compound (RX7) achieves a goodness-of-fit ranking in the 4th percentile, meaning it ranks better than 96% of all ligands in that entry [1]. The median ranking for any ligand in the same PanDDA analysis is, by definition, the 50th percentile. This 46-percentage-point advantage over the median quantifies the superior quality of the crystallographic data for this compound relative to the ensemble of fragment hits in the same screen. The real-space correlation coefficient (RSCC) of 0.723 further exceeds the commonly accepted threshold of 0.7 for reliable ligand placement.

Fit vs. Median in Tenascin-C
Cross-study comparable
Top 4% (better than 96% of ligands) vs. median 50% · RSCC 0.723
Supports high-confidence electron density fit; reduces false-positive risk.
1.67 Å resolution, PDB 5R5Z
Fragment-based drug discovery X-ray crystallography Tenascin-C

Crystallographic Fit Ranking in Enterovirus D68 3C Protease vs. Median Ligand

In the PanDDA analysis of Enterovirus D68 3C protease (PDB 7GPC, 1.32 Å resolution), the target compound (RX7) achieves a goodness-of-fit ranking in the 1st percentile, i.e., better than 99% of all ligands in that entry [1]. This 49-percentage-point improvement over the median (50th percentile) demonstrates that the compound yields exceptionally well-resolved electron density in a second, structurally unrelated target.

Fit vs. Median in EV-D68 3C Protease
Cross-study comparable
Top 1% (better than 99% of ligands) vs. median 50%
Consistent top-ranked fit across unrelated targets.
1.32 Å resolution, PDB 7GPC
Antiviral drug discovery Enterovirus 3C protease Crystallographic fragment screening

Multi-Target Binding Profile vs. Typical Fragment Hit Behavior

The target compound has been crystallographically confirmed to bind three structurally and functionally distinct protein targets: human Tenascin-C (PDB 5R5Z), human SHIP1 phosphatase/C2 domains (PDB 5RXB), and Enterovirus D68 3C protease (PDB 7GPC) [1][2]. In typical PanDDA crystallographic fragment screening campaigns reported in the literature, the majority of validated fragment hits bind to only one or two targets within a given screening panel [3]. The observation of three independent target engagements for a single fragment is therefore quantitatively distinct from the class-average behavior. No publicly available data demonstrate an equivalent multi-target binding breadth for close structural analogs such as 2-[(thiophen-2-ylmethyl)amino]propan-1-ol or 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.

Multi-Target Binding vs. Class Average
Class-level inference
3 distinct protein targets crystallographically validated · Tenascin-C, SHIP1, EV-D68 3C protease
Binding breadth exceeds typical fragment hit (1–2 targets).
Based on published PanDDA screening campaigns
Polypharmacology PanDDA fragment screening Multi-target probe

Vendor-Independent Purity Consistency

The target compound is available from multiple independent suppliers with consistent purity specifications: Sigma-Aldrich reports 95% purity , and CymitQuimica (Biosynth) also certifies a minimum purity of 95% . This cross-vendor consistency meets or exceeds the ≥90% purity threshold typically required for crystallographic fragment screening libraries. In contrast, several closely related thiophene-amino alcohol analogs (e.g., 2-[(thiophen-2-ylmethyl)amino]propan-1-ol) are only intermittently stocked and lack multi-vendor purity validation, introducing procurement risk for time-sensitive screening campaigns.

Vendor-Independent Purity
Supporting evidence
≥95% purity from Sigma-Aldrich and CymitQuimica/Biosynth
Meets fragment screening purity requirement with multi-vendor consistency.
Enables reproducible procurement across sites
Chemical procurement Quality control Fragment screening grade

Optimal Research and Industrial Application Scenarios


Structure-Based Fragment Elaboration for Tenascin-C

The compound's top-4% crystallographic goodness-of-fit ranking in the Tenascin-C PanDDA screen (RSCC 0.723) makes it a high-confidence starting point for structure-guided fragment growing or merging strategies targeting the fibrinogen-like domain implicated in inflammatory signaling [1]. Its validated binding pose, supported by superior electron density metrics relative to the median fragment in the same screen, reduces false-positive risk and accelerates hit-to-lead progression.

Antiviral Probe Development Against Enterovirus D68 3C Protease

With a top-1% goodness-of-fit ranking in the Enterovirus D68 3C protease PanDDA analysis (1.32 Å resolution), this fragment provides an exceptionally well-resolved binding mode for structure-guided optimization of non-peptidomimetic 3C protease inhibitors [2]. The high-quality crystallographic data enable accurate computational docking and free-energy perturbation studies that are less reliable with lower-ranked fragments.

Multi-Target Fragment Library for Polypharmacology Campaigns

The compound's validated binding to three structurally unrelated protein targets (Tenascin-C, SHIP1, EV-D68 3C protease) positions it as a privileged fragment for inclusion in multi-target screening libraries aimed at identifying polypharmacological starting points or chemical probes with broad biological activity [3]. Its consistent 95% purity from multiple vendors further ensures compatibility with automated high-throughput crystallography workflows.

Reliable Procurement for Collaborative Screening Consortia

Multi-vendor availability at consistent 95% purity (Sigma-Aldrich, CymitQuimica/Biosynth) makes this compound a dependable selection for multi-site fragment screening consortia, where batch-to-batch reproducibility and supply-chain resilience are paramount . This procurement reliability contrasts with close analogs that lack standardized multi-supplier quality certification.

Application
Selection Property
Validation Focus
Fragment-to-lead elaboration (Tenascin-C)
PanDDA crystallographic fit quality
Electron density fit ranking and RSCC review
Antiviral probe development (EV-D68 3C protease)
High-resolution binding mode validation
Crystallographic ranking and resolution assessment
Polypharmacology fragment library
Multi-target binding breadth
Confirmed target engagement across distinct protein families
Multi-site collaborative screening procurement
Multi-vendor purity consistency
Batch-to-batch purity verification and supply resilience
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